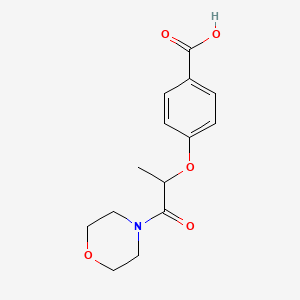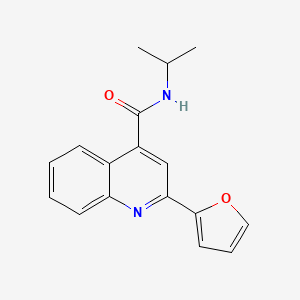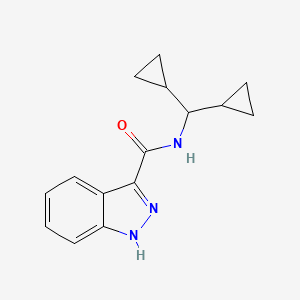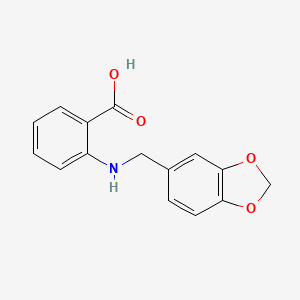![molecular formula C22H17F3N2O4S B7495814 N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is a complex organic compound that features both acetyl and trifluoromethyl groups. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and bioactivity, making it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
科学的研究の応用
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfonylamino group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: Known for their antibacterial activity and potential as antimicrobial agents.
Trifluoromethyl ketones: Valuable synthetic targets with applications in medicinal chemistry.
Uniqueness
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide is unique due to the combination of its acetyl, trifluoromethyl, and sulfonylamino groups, which confer distinct chemical and biological properties. This combination enhances its stability, bioactivity, and potential for diverse applications in various fields.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14(28)15-9-11-17(12-10-15)26-21(29)19-7-2-3-8-20(19)27-32(30,31)18-6-4-5-16(13-18)22(23,24)25/h2-13,27H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIBBNNKUOGQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-nitropyridin-2-amine](/img/structure/B7495748.png)
![4-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7495753.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7495765.png)
![2-methyl-5-methylsulfonyl-N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7495783.png)

![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)

![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
